(-)-Verapamil Hydrochloride is a calcium ion influx inhibitor, also known as a slow-channel blocker or calcium ion antagonist. [] It is widely used in scientific research to investigate various biological processes and disease models. While its use as a pharmaceutical drug is well documented, this analysis focuses solely on its research applications.
(S)-(-)-Verapamil Hydrochloride is derived from the natural product papaverine and is classified as a phenylalkylamine. It was first synthesized in the early 1960s and has since been widely utilized in clinical settings. The compound's chemical structure can be represented by the formula with a molecular weight of approximately 491.06 g/mol .
The synthesis of (S)-(-)-Verapamil Hydrochloride typically involves several key steps, often starting from simpler organic precursors. The most common methods include:
The molecular structure of (S)-(-)-Verapamil Hydrochloride features a complex arrangement that includes:
The InChI key for (S)-(-)-Verapamil Hydrochloride is DOQPXTMNIUCOSY-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications .
(S)-(-)-Verapamil Hydrochloride participates in several important chemical reactions:
The mechanism of action of (S)-(-)-Verapamil Hydrochloride involves:
The physical and chemical properties of (S)-(-)-Verapamil Hydrochloride include:
(S)-(-)-Verapamil Hydrochloride is utilized in various scientific and medical applications:
(S)-(-)-Verapamil Hydrochloride is the pharmacologically active enantiomer of the calcium channel blocker verapamil. The molecule contains a single chiral center at the 2-isopropyl-2-(3,4-dimethoxyphenyl)acetonitrile moiety, resulting in two enantiomers with distinct biological activities. The spatial configuration of (S)-(-)-Verapamil Hydrochloride is characterized by an S-configuration at the chiral carbon, conferring optimal interaction with L-type calcium channels. Racemic verapamil hydrochloride (containing equal parts (R)-(+)- and (S)-(-)-enantiomers) crystallizes in a triclinic system with space group P1̄, but the individual enantiomers demonstrate distinct solid-state packing arrangements due to their handedness [8].
Enantiomeric differentiation is critical because the (S)-enantiomer exhibits approximately 20-fold greater potency in blocking calcium channels compared to its (R)-counterpart. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shift patterns for each enantiomer, while chiral chromatography methods (e.g., using amylose-based columns) enable precise separation and quantification. X-ray diffraction analysis confirms the (S)-configuration through unambiguous determination of atomic coordinates around the chiral center [4] [7].
Table 1: Comparative Stereochemical Properties of Verapamil Enantiomers
Property | (S)-(-)-Verapamil | (R)-(+)-Verapamil |
---|---|---|
Absolute Configuration | S | R |
Optical Rotation (α) | - (levorotatory) | + (dextrorotatory) |
Calcium Channel Blocking Activity | High (IC₅₀ ≈ 40 nM) | Low (IC₅₀ ≈ 800 nM) |
Chiral Separation Method | Chiral HPLC (amylose phase) | Chiral HPLC (amylose phase) |
(S)-(-)-Verapamil Hydrochloride (C₂₇H₃₉ClN₂O₄; molecular weight 491.06 g/mol) is a white crystalline powder with a melting point of 142°C (with decomposition). It exhibits high aqueous solubility (83 mg/mL), attributed to its hydrochloride salt form and hydrophilic tertiary amine moiety. The compound has a pKa of 8.6, indicating predominantly cationic character at physiological pH [7] [8].
Polymorphism studies indicate that the crystalline form is stable at room temperature with no known polymorphs. However, an amorphous form (prepared via solvent evaporation) demonstrates enhanced dissolution kinetics but thermodynamic instability. The amorphous form exhibits a 28% lower density than its crystalline counterpart, creating a more open structure with increased molecular mobility. This instability leads to gradual recrystallization under ambient storage conditions (40 days at room temperature). Fourier-transform infrared spectroscopy identifies key functional groups: nitrile (C≡N) stretch at 2240 cm⁻¹, ether (C-O-C) at 1240 cm⁻¹, and aromatic C=C at 1510 cm⁻¹ [8].
Table 2: Physicochemical Properties of (S)-(-)-Verapamil Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₉ClN₂O₄ |
Melting Point | 142°C (dec.) |
Solubility (Water) | 83 mg/mL |
pKa | 8.6 |
Log P (Octanol-Water) | 3.8 |
Optical Rotation | -77.5° (c=1, methanol) |
Industrial synthesis of (S)-(-)-Verapamil Hydrochloride begins with resolution of racemic verapamil using chiral acids (e.g., dibenzoyl-L-tartaric acid) via diastereomeric salt crystallization. Modern approaches employ asymmetric synthesis using chiral catalysts to directly produce the S-enantiomer. Critical process parameters include reaction temperature (optimized at -15°C to prevent racemization), solvent polarity (aprotic solvents preferred), and catalyst loading (typically 0.5-1 mol%) [4].
Advanced formulation strategies address bioavailability limitations. Solid Lipid Nanoparticles (SLNs) encapsulating (S)-(-)-Verapamil Hydrochloride (218 nm particle size, 80.32% entrapment efficiency) enhance oral bioavailability by lymphatic transport. Polymer-lipid hybrid nanoparticles (PLNs) optimized via artificial neural networks with genetic algorithms achieve particle sizes of approximately 100 nm with 92% drug loading. These nanocarriers demonstrate biphasic drug release (75-80% over 24 hours) following the Korsmeyer-Peppas model, significantly reducing hepatic first-pass metabolism [1] [5].
Key optimization parameters include:
The enantiomers exhibit stereoselective interactions with biological targets. (S)-(-)-Verapamil demonstrates 20.6-21.8-fold greater potency than the (R)-(+)-enantiomer in blocking cardiac L-type calcium channels, evidenced by PR interval prolongation in electrocardiograms (p<0.01). At equivalent doses (120 mg (S)-enantiomer vs. 480 mg (R)-enantiomer), only the (S)-form produces significant atrioventricular nodal blockade. Conversely, the (R)-(+)-enantiomer shows superior blood pressure reduction (15.9±6.8 mmHg MAP decrease vs. placebo) due to distinct interactions with vascular α1-adrenoceptors [2].
At the molecular level, both enantiomers bind multidrug resistance protein 1 (MRP1) but induce divergent effects:
Fluorescence spectroscopy reveals distinct conformational changes in MRP1 induced by each enantiomer. The (S)-enantiomer binds the high-affinity site (Kd = 0.8 μM) inducing tryptophan residue exposure, while the (R)-enantiomer binds a lower-affinity site (Kd = 4.2 μM) causing burial of tryptophan residues. This stereoselectivity enables dual therapeutic applications: (S)-(-)-Verapamil for cardiovascular indications and chemotherapy sensitization, while the (R)-(+)-enantiomer serves primarily as a chemosensitizer [6] [4].
Table 3: Pharmacodynamic Comparison of Verapamil Enantiomers
Pharmacodynamic Parameter | (S)-(-)-Verapamil | (R)-(+)-Verapamil |
---|---|---|
Calcium Channel Blocking Potency | 20.6-fold higher than R-form | Low activity (EC₅₀ > 500 nM) |
Effect on Mean Arterial Pressure | Minimal reduction | Significant reduction (15.9 mmHg) |
MRP1 Modulation | Induces apoptosis via glutathione depletion | Reverses vincristine resistance |
MRP1 Binding Affinity (Kd) | 0.8 μM | 4.2 μM |
Primary Therapeutic Applications | Hypertension, arrhythmia, chemopotentiation | Chemosensitization, blood pressure control |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: